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molecular formula C9H15NO5 B8595005 Dimethyl 3-acetamidopentanedioate CAS No. 77313-13-4

Dimethyl 3-acetamidopentanedioate

Cat. No. B8595005
M. Wt: 217.22 g/mol
InChI Key: AQTSWOQNELMCPA-UHFFFAOYSA-N
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Patent
US04275192

Procedure details

21.7 Parts of 3-aminoglutaric acid dimethyl ester is acetylated with 100 parts by volume acetic anhydride in 130 parts by volume pyridine to give N-acetyl-3-aminoglutaric acid dimethyl ester which has the following structural formula ##STR17##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH:5]([NH2:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[CH3:10][O:9][C:7](=[O:8])[CH2:6][CH:5]([NH:11][C:13](=[O:15])[CH3:14])[CH2:4][C:3]([O:2][CH3:1])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(CC(=O)OC)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CC(=O)OC)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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